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C.I. Acid Orange 172

Cat. No.: B1178581
CAS No.: 134687-49-3
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Description

Historical Trajectories and Evolution of Research on Acid Orange Dye Chemistry

The history of acid orange dye chemistry is intertwined with the broader development of synthetic dyes, which began in the mid-19th century. Early research focused on the synthesis of new chromophores and the development of processes for applying these dyes to various substrates. Acid dyes, characterized by the presence of acidic groups like sulfonic acids, were developed to provide good affinity for basic fibers such as wool and silk. The synthesis of azo dyes, a major class of acid dyes, typically involves the diazotization of an aromatic amine followed by coupling with a coupling component, such as a naphthol or an amine wikipedia.org. This fundamental chemical process has been a cornerstone of acid orange dye production. Over time, research evolved to improve dye fastness properties, expand the range of achievable shades, and develop more efficient and environmentally friendly dyeing processes. The development of various acid orange dyes, such as Acid Orange 7 (Orange II), which is produced by coupling diazotized sulfanilic acid with β-naphthol, exemplifies this historical trajectory wikipedia.org. Research also explored the use of metal complexes in some acid dyes to achieve specific colors and improve fastness, as seen with metal-complex acid black dyes alanchemindustries.com.

Contemporary Scholarly Perspectives and Fundamental Theories on C.I. Acid Orange 172

Contemporary scholarly perspectives on acid orange dyes, including the framework within which this compound would be studied, focus on several key areas. Understanding the molecular structure-property relationships is fundamental, correlating the specific arrangement of azo groups, aromatic rings, and sulfonic acid groups with the dye's color, solubility, and interaction with fibers. Theoretical studies often involve computational chemistry to predict these properties and reaction pathways, particularly in the context of degradation.

A significant area of contemporary research involves the environmental impact and remediation of acid orange dyes. This includes investigating various physical, chemical, and biological methods for their removal from wastewater. Adsorption using various materials, advanced oxidation processes (AOPs) like Fenton, photo-Fenton, and photocatalysis, and biological degradation using bacteria or fungi are prominent research themes mdpi.comscirp.orgscirp.orgresearchgate.netresearchgate.netresearchgate.netchemrj.orgresearchgate.netanalchemres.org. These studies aim to understand the mechanisms of dye removal, optimize process parameters, and identify effective and sustainable treatment technologies. For instance, research on Acid Orange 7 has explored degradation using ultrasound enhanced heterogeneous Fenton-like processes, investigating the effects of parameters like ultrasonic power density, catalyst addition, and pH nih.gov. Studies on the photocatalytic degradation of Acid Orange 7 have also examined the influence of UV irradiation time, catalyst concentration, and pH researchgate.netanalchemres.org.

While direct theoretical studies specifically on this compound are not highlighted, fundamental theories regarding azo dye degradation mechanisms, such as reductive cleavage of the azo bond or oxidative attack by reactive species (e.g., hydroxyl radicals), would be applicable researchgate.netnih.gov. The interaction of the dye molecule with adsorbent surfaces or catalysts is also a key theoretical aspect explored in contemporary research scirp.orgscirp.orgresearchgate.net.

Emerging Research Frontiers and Prospective Investigative Avenues for this compound Studies

Emerging research frontiers for acid orange dyes, and potential avenues for this compound studies, are largely driven by the need for more efficient, cost-effective, and environmentally friendly synthesis and treatment methods. The development of novel functional materials for adsorption and catalysis is a key area. This includes exploring new nanomaterials, modified clays (B1170129), and porous organic polymers with enhanced adsorption capacities and catalytic activities for dye removal mdpi.comscirp.orgscirp.orgresearchgate.net.

Advanced oxidation processes continue to be refined, with research focusing on synergistic approaches combining different techniques (e.g., ultrasound and Fenton processes) or developing more efficient catalysts that can operate under milder conditions researchgate.netresearchgate.netnih.gov. Electrochemical methods, including electrocoagulation, are also being investigated for dye removal researchgate.net.

Biological treatment using microbial consortia or specific enzymes like laccase represents another important frontier, with research aiming to identify highly effective microorganisms and optimize biodegradation pathways researchgate.netresearchgate.netnih.gov. Understanding the metabolic pathways and identifying the degradation products are crucial aspects of this research researchgate.net.

Furthermore, there is a growing interest in the in-situ monitoring and real-time control of dyeing and wastewater treatment processes, which could involve developing new sensors and analytical techniques specific to individual dyes like this compound.

Given the limited specific information on this compound in the provided results, a prospective investigative avenue would be dedicated studies focusing on its specific degradation pathways under various AOPs and biological treatments, its adsorption behavior on different materials, and detailed theoretical studies of its molecular properties and interactions. Comparative studies with other acid orange dyes could also provide valuable insights.

Data Table: Examples of Research Findings in Acid Orange Dye Degradation

While specific data for this compound degradation is not available in the search results, the following table presents examples of research findings for related acid orange dyes, illustrating the types of data generated in this field.

DyeTreatment MethodKey Parameters InvestigatedObserved Outcome / FindingSource
C.I. Acid Orange 7Ultrasound enhanced heterogeneous Fenton-like processUltrasonic power density, goethite addition, H₂O₂ concentration, initial pH, initial dye concentrationDecolorization rate increased with power density, goethite, and H₂O₂ concentration. Optimal initial pH observed. nih.gov
C.I. Acid Orange 7UV irradiation in presence of ZnO nanopowderpH, amount of ZnO, initial dye concentrationZnO and UV alone had negligible effect; parameters influenced removal. researchgate.net
Acid Orange 7Photocatalytic degradation using TiO₂-containing hydrogel + UVTime, initial pH, temperature, nanocomposite amountOptimized parameters for ~71% removal efficiency. analchemres.org
Acid Orange 8Photodegradation by nitrocellulose membranesLight intensity, solution pH, temperature, membrane area, initial concentrationDegradation rate constant 27.3 times higher than in pure water; acidic conditions favorable. frontiersin.org
Acid Orange IIFenton ReagentH₂O₂ concentration, Fe²⁺ concentration, pH, initial dye concentrationComplete decolorization within 12 mins (300 ppm dye) at optimized conditions; 87% COD reduction. chemrj.org
C.I. Acid Orange 52Adsorption using clay-lime materialsAdsorbent type, pH, temperature, concentrationModified clays showed higher adsorption capacities; pseudo-second-order kinetics observed. scirp.orgscirp.org

This table demonstrates the focus on optimizing parameters and evaluating efficiency in acid orange dye degradation studies.

Properties

CAS No.

134687-49-3

Molecular Formula

C4H7ClN4

Synonyms

C.I. Acid Orange 172

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of C.i. Acid Orange 172

Elucidation of Novel Synthetic Routes and Reaction Mechanisms for C.I. Acid Orange 172 Analogues

The foundational reaction for producing this compound and its analogues is the azo coupling, which involves a two-step diazotization and coupling sequence. googleapis.com Novel methodologies focus on enhancing the efficiency, safety, and environmental profile of this traditional process, as well as creating analogues with unique properties by altering the precursor molecules.

Reaction Mechanism: The synthesis begins with the diazotization of a primary aromatic amine. In this reaction, the amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. amerigoscientific.comlab-chemicals.com This salt then acts as an electrophile in the subsequent coupling step, reacting with an electron-rich coupling component, such as a phenol, naphthol, or pyrazolone (B3327878) derivative. amerigoscientific.com The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of the characteristic azo bond (–N=N–), which serves as the chromophore responsible for the dye's color. amerigoscientific.com

Novel Synthetic Approaches: Recent advancements aim to overcome the limitations of the traditional method, such as the instability of diazonium salts and the use of harsh acidic conditions.

Use of Stable Diazotization Reagents: One innovative approach involves the use of aryltriazenes as stable, solid precursors to diazonium ions. These compounds can be activated under specific conditions, such as in the presence of a Brønsted acid or through mechanochemical means, to release the diazonium cation for coupling. This method avoids the need to handle the often unstable diazonium salts prepared in aqueous acid. nih.gov

Synthesis of Heterocyclic Analogues: A significant area of research is the synthesis of analogues where the traditional benzene (B151609) or naphthalene (B1677914) rings are replaced with heterocyclic systems (e.g., pyrazole, thiophene, thiazole). amerigoscientific.com This is exemplified in the synthesis of C.I. Acid Orange 72, which uses a pyrazolone coupling component. worlddyevariety.com Incorporating heterocyclic moieties can lead to dyes with higher tinctorial strength, improved light fastness, and novel shades. The synthesis still follows the diazotization-coupling mechanism, but the use of different starting materials allows for the creation of a wide array of analogues. amerigoscientific.com

Strategies for Rational Functionalization and Chemical Modification of this compound

Rational functionalization involves the targeted introduction of specific chemical groups onto the dye's molecular scaffold to modify its properties. For sulfonated azo dyes like this compound, these modifications are typically aimed at improving solubility, affinity for specific fibers, color fastness, and stability.

Key Functional Groups and Their Effects:

Sulfonate Groups (–SO₃H): The presence and position of sulfonate groups are critical. They are the primary water-solubilizing groups in acid dyes and are essential for creating the anionic charge that allows the dye to bind to cationic sites on protein and polyamide fibers. nih.gov The number and placement of these groups influence the dye's solubility and its interaction with the substrate. nih.gov Increasing the number of sulfonic groups can enhance water solubility and may improve the rate of photocatalytic degradation in wastewater treatment scenarios. nih.gov

Amino Groups (–NH₂): Introducing amino groups provides sites for further chemical reactions. For instance, a pre-formed amino-substituted azo dye can undergo subsequent reactions like the Ullmann coupling, where N-aryl bonds are formed. ibm.comrsc.org This allows for the creation of more complex, thermally stable dye structures without needing to perform a new azo coupling step. ibm.comrsc.org

Hydroxyl Groups (–OH): Hydroxyl groups act as powerful auxochromes, influencing the color of the dye. They also provide sites for metal complexation. In dyes like C.I. Acid Orange 72, the hydroxyl group is crucial for forming a stable complex with chromium, which significantly improves the dye's fastness properties. worlddyevariety.com

Halogens and Other Substituents: The addition of electron-withdrawing or electron-donating groups to the aromatic rings can fine-tune the electronic properties of the chromophore, thereby altering the dye's color (λmax) and light fastness.

Below is a table summarizing the impact of key functional groups on the properties of sulfonated azo dyes, which is applicable to the modification of this compound.

Functional GroupPrimary PurposeEffect on Dye PropertiesExample Application Strategy
Sulfonate (–SO₃⁻)Solubility & Fiber AffinityIncreases water solubility; provides anionic site for binding to wool, silk, and nylon.Introduction of one or more groups to the naphthalene or benzene rings.
Hydroxyl (–OH)Color Modification & ComplexationActs as an auxochrome to deepen color; provides a site for metal complexation (e.g., with Cr, Co) to enhance fastness.Positioning ortho to the azo bridge to facilitate metal chelation.
Amino (–NH₂)Further DerivatizationCan be diazotized for chain extension (creating disazo dyes) or modified via reactions like N-arylation.Use as a reactive handle for post-synthesis modifications.
Nitro (–NO₂)Color ModificationActs as an electron-withdrawing group, often shifting the color to a deeper shade.Incorporation into the diazo component's aromatic ring.

Principles of Green Chemistry Applied to this compound Synthesis and Production

The large-scale production of azo dyes traditionally involves processes that are resource-intensive and generate significant waste. The application of green chemistry principles seeks to mitigate this environmental impact through innovative synthetic methodologies.

Mechanochemical Synthesis: A promising green alternative is mechanosynthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions. nih.gov This technique can often be performed in the absence of solvents, which dramatically reduces waste. For azo dye synthesis, the reaction between an aryltriazene and a phenolic coupling component can be carried out by ball milling, avoiding the need for both solvents and metal catalysts and simplifying the purification process. nih.gov This method has been shown to produce high yields on a gram scale. nih.gov

Use of Solid Acid Catalysts: Traditional diazotization requires strong, corrosive mineral acids. A greener approach is the use of reusable solid acid catalysts. textileengineering.net For example, sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been used to catalyze diazo coupling reactions under solvent-free grinding conditions at room temperature. textileengineering.net This method avoids harsh liquid acids and allows for easy separation and recycling of the catalyst. textileengineering.net Similarly, eco-friendly clay catalysts have been shown to be effective for both diazotization and coupling, eliminating the need for acids and alkalis. theasengineers.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and efficiency. Ultrasound-assisted methods have been explored for the reduction of azo dyes and can also be applied to their synthesis. fibre2fashion.com The cavitation effect produced by ultrasound waves can improve mass transport and accelerate the diazotization and coupling steps, potentially leading to shorter reaction times and lower energy consumption. nih.gov

The following table compares conventional synthesis with emerging green methodologies applicable to sulfonated azo dyes.

ParameterConventional MethodGreen Chemistry AlternativeKey Advantage
SolventAqueous acid/alkaliSolvent-free (Mechanochemistry, Grinding)Eliminates volatile organic compounds (VOCs) and reduces wastewater. nih.gov
CatalystStrong mineral acids (e.g., HCl)Reusable solid acids (clays, magnetic nanoparticles)Reduces corrosion, simplifies catalyst separation, and allows for recycling. textileengineering.nettheasengineers.com
Energy InputHeating/Cooling (0-5°C for diazotization)Mechanical energy (Ball Milling), UltrasoundCan reduce reaction times and operate at ambient temperature, lowering energy demand. nih.govfibre2fashion.com
ReagentsSodium Nitrite (forms unstable intermediates)Stable precursors (e.g., Aryltriazenes)Improves safety and handling by avoiding unstable diazonium salts. nih.gov
WasteAcidic/basic effluents, byproductsMinimal waste, recyclable catalystsReduces environmental impact and disposal costs. textileengineering.net

Sophisticated Analytical and Spectroscopic Characterization Techniques for C.i. Acid Orange 172

High-Resolution Spectroscopic Analysis Methodologies

High-resolution spectroscopic techniques are crucial for probing the molecular details of C.I. Acid Orange 172, offering information ranging from electronic transitions to vibrational modes and nuclear environments.

Advanced Applications of UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for the analysis of organic dyes, including acid oranges. This method relies on the absorption of ultraviolet and visible light by the chromophoric groups within the molecule, providing information about the electronic transitions and the concentration of the dye in solution. For azo dyes like this compound, the characteristic azo linkage (-N=N-) and associated aromatic systems contribute to strong absorption bands in the visible region, which are responsible for their color. While specific λmax values for this compound were not found, related acid orange dyes exhibit characteristic absorption maxima in the UV-Vis range alfa-chemistry.comeuropa.eunih.gov. The intensity and position of these bands are influenced by factors such as solvent, pH, and concentration, allowing for quantitative analysis based on the Beer-Lambert Law.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrational Analysis

FTIR spectroscopy is employed to identify the functional groups present in this compound by analyzing its vibrational modes. The infrared spectrum provides a unique fingerprint of the molecule, allowing for its identification and the confirmation of structural features such as azo groups, aromatic rings, sulfonate groups (-SO3H), and hydroxyl or amino groups that may be present in the molecule based on its likely structure as an acid dye. While a specific FTIR spectrum for this compound was not available, FTIR spectroscopy is widely used for the characterization of acid dyes and their degradation products. Analysis of the wavenumbers and intensities of the absorption bands allows for the identification of key functional groups and can provide insights into the molecular structure and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C, NMR provides information about the connectivity of atoms and the chemical environment of different parts of the molecule. This allows for the confirmation of the proposed structure, including the arrangement of substituents on the aromatic rings and the presence of specific linkages. Although specific NMR data for this compound was not found, NMR spectroscopy has been successfully applied to characterize other acid dyes europa.eu. Analysis of chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra provides definitive evidence for the molecular structure.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass Spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which aids in identification and structural confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar and ionic compounds like acid dyes. The mass spectrum typically shows a molecular ion peak, corresponding to the intact molecule (or its ionized form), and fragment ions, which result from the dissociation of the molecule. Analysis of the fragmentation pattern can provide valuable structural information. For this compound (molecular formula C22H17Cl2N5O6S2), PubChem Lite provides a predicted monoisotopic mass of 580.99976 Da and predicted collision cross-section values for various adducts (e.g., [M+H]+, [M+Na]+, [M-H]-) nih.gov. While experimental fragmentation data for this compound was not located, MS, often coupled with chromatography (LC-MS), is a key tool for identifying dyes and their transformation products.

Interactive Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/zPredicted CCS (Ų)
[M+H]+582.00704231.0
[M+Na]+603.98898242.8
[M+NH4]+599.03358234.4
[M+K]+619.96292235.2
[M-H]-579.99248235.7
[M+Na-2H]-601.97443238.7
[M]+580.99921235.2
[M]-581.00031235.2

Note: Predicted values based on computational methods nih.gov. Experimental data may vary.

Raman Spectroscopy for Specific Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR spectroscopy. It provides information about molecular vibrations that are Raman active, often providing insights into different aspects of the molecular structure compared to FTIR. For azo dyes, the azo stretching vibration (-N=N-) is typically Raman active and can be a characteristic peak for identification. Raman spectroscopy can be particularly useful for analyzing solid samples or aqueous solutions. While specific applications to this compound were not found in the provided results, Raman spectroscopy is utilized in the characterization of materials, including dyes.

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative determination. These methods are often coupled with spectroscopic detectors for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of acid dyes. By employing a suitable stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., mixtures of water and organic solvents, often with buffers or ion-pairing agents), this compound can be separated from impurities or other components in a sample. The separation is based on the differential interactions of the dye with the stationary and mobile phases. HPLC is frequently coupled with UV-Vis or Diode Array Detection (DAD) to monitor the separated components based on their characteristic absorption spectra. This allows for the identification and quantification of this compound in complex matrices. Other chromatographic methods, such as Thin Layer Chromatography (TLC), can also be applied for the separation and preliminary identification of acid dyes. The selection of the appropriate chromatographic method and conditions depends on the specific sample matrix and the required level of separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target analyte.

Studies on related azo dyes, such as C.I. Acid Orange 7 (AO7), demonstrate the application of HPLC for their analysis and the analysis of their degradation products. For instance, RP-HPLC with a C18 column has been employed for the separation and quantitative analysis of AO7. innovareacademics.in, gram.edu Method optimization for AO7 and Sudan II in cosmetic products involved evaluating factors like column temperature, mobile phase composition (acetonitrile-water gradients), and flow rate to optimize peak area, retention time, and tailing factor. innovareacademics.in, gram.edu A mobile phase consisting of acetonitrile-water (1:1 v/v) delivered in a gradient manner at a flow rate of 0.9 mL/minute with a column temperature of 40°C was found to be effective for separating AO7 and Sudan II using a C18 column. gram.edu Detection of AO7 was performed at 482 nm. scirp.org HPLC measures have also been used to reveal that degradation processes of dyes can follow pseudo-first-order kinetics, with decolorisation rates showing dependency on applied current density in electrochemical treatments. scirp.org, mdpi.com

These examples highlight the utility of HPLC in separating and quantifying azo dyes and monitoring their transformation in various processes, techniques directly applicable to the characterization and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in complex mixtures. It is particularly valuable for metabolite profiling, which involves identifying and quantifying small molecules within a biological system or resulting from a chemical or biological process, such as dye degradation.

While direct application of GC-MS for this compound metabolite profiling was not found in the provided snippets, studies on the degradation of similar dyes, like C.I. Reactive Blue 172, illustrate the utility of GC-MS in identifying degradation products. GC-MS analysis of degraded dye metabolites has shown the presence of several peaks, allowing for the identification of low molecular weight degradation products. nih.gov, ojp.gov For instance, in the decolorization of Reactive Blue 172, GC-MS analysis identified compounds such as 4-(ethenylsulfonyl) aniline (B41778) and 1-amino-1-(4-aminophenyl) propan-2-one as degradation metabolites. nih.gov Another study using GC-MS to analyze the decolorization products of Acid Orange 7 by laccase found the products to be stable and simpler in chemical structure compared to anodic degradation products.

These examples demonstrate the capability of GC-MS to provide structural information on the degradation products of azo dyes, a technique that would be valuable in studying the environmental fate or metabolic transformation of this compound. GC-MS is recognized as a core analytical technique in the characterization of plant primary metabolome and is used for profiling low molecular weight metabolites, including those that can be converted into volatile form through derivatization.,

Microscopic and Surface Science Characterization

Microscopic and surface science techniques provide essential information about the physical form, surface characteristics, and elemental composition of materials, including solid dye samples or materials used in dye removal processes.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface morphology. By scanning the surface with a focused electron beam, SEM can reveal details about the shape, size, texture, and arrangement of particles.

SEM analysis has been widely used to characterize the morphology of various materials, including adsorbents used for dye removal. Studies investigating the removal of dyes like C.I. Acid Orange 52 (AO52) and Acid Red 27 have utilized SEM to examine the surface structure of the adsorbent materials before and after dye adsorption.,, SEM micrographs can show variations in layered structures of materials, such as clay materials used for AO52 removal, and reveal rough and porous surfaces that contribute to adsorption efficiency., The size and formation of nanoparticles used in dye degradation studies, such as MgO nanoparticles used for Acid Orange 7 removal, have also been characterized by SEM, showing particle sizes in the nanometer range.

While direct SEM images of this compound were not found, the application of SEM to characterize the morphology of related dyes in solid form or materials interacting with them is well-established and would be applicable to understanding the physical form and surface features of this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Composition

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice of a sample, information about the arrangement of atoms can be obtained.

XRD is commonly employed in the characterization of solid materials, including dyes and adsorbents. Studies on the removal of dyes like C.I. Acid Orange 52 and Acid Orange 7 have used XRD to characterize the crystalline phases present in adsorbent materials such as clay, goethite, and metal oxide nanoparticles.,,,,,, XRD patterns can reveal the presence of different crystalline phases, such as the anatase phase in tungsten-doped zinc oxide nanoparticles used for dye degradation. The average crystallite size of nanoparticles can also be determined from XRD patterns using techniques like the Scherrer equation, with reported sizes for materials used in dye removal being in the range of tens of nanometers.,, XRD analysis of raw materials like clay has shown the presence of various crystalline phases, including quartz.

Applying XRD to this compound in solid form would provide valuable information about its crystalline structure and purity, indicating whether it exists in a crystalline or amorphous state and identifying any crystalline impurities.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analyzes the top few nanometers of a sample's surface.

XPS has been utilized in the characterization of materials involved in dye degradation and removal processes. For example, XPS analysis has been performed on modified carbon nanofibers used in the decomposition of Acid Orange 7 to study the bonding forms and confirm the presence of elements like nitrogen and sodium, suggesting chemical bonding and reactions occurred on the surface. XPS analysis has also been used to analyze the state of electrodes after electrochemical reduction of dyes like C.I. Reactive Orange 4, revealing the presence of coating layers. scirp.org, mdpi.com In the study of tungsten-doped zinc oxide nanoparticles, XPS analysis confirmed the presence and chemical state of dopant elements.

Applying XPS to this compound would provide detailed information about the elemental composition and the chemical states of atoms present on its surface, which can be crucial for understanding its interactions with other substances or its behavior in surface-mediated reactions.

Nitrogen Adsorption/Desorption Isotherms for Porosity and Surface Area Determination

Nitrogen adsorption/desorption isotherms are used to characterize the porous structure and determine the specific surface area of materials. This technique involves measuring the amount of nitrogen gas adsorbed and desorbed by a solid material at a constant low temperature (typically 77 K) as the relative pressure of nitrogen is varied. The resulting isotherm provides information about the material's pore volume, pore size distribution, and total surface area.

This technique is particularly relevant for characterizing adsorbent materials used in dye removal processes, as surface area and porosity significantly influence adsorption capacity. Studies on the removal of dyes like Acid Orange 7 and C.I. Acid Orange 52 have employed nitrogen adsorption/desorption isotherms to characterize the porous properties of adsorbents such as mesoporous goethite, modified carbon nanofibers, and clay-lime materials.,,,,,, These studies report specific surface areas for the adsorbent materials, for instance, 194.35 m²/g for mesoporous goethite and values around 133 m²/g for formulated clay-lime materials.,, The shape of the adsorption-desorption isotherm can indicate the type of pores present (e.g., mesoporous nature indicated by a type IV isotherm with a hysteresis loop).

Hydrogen Temperature-Programmed Reduction (H2-TPR) for Reducibility Assessment

Hydrogen Temperature-Programmed Reduction (H2-TPR) is a widely utilized technique for assessing the reducibility of solid materials, particularly metal oxides and supported metal catalysts. fishersci.firesearchgate.net The method involves passing a reducing gas mixture, typically hydrogen diluted in an inert gas like argon or nitrogen, over a sample while increasing the temperature at a controlled rate. fishersci.firesearchgate.net A thermal conductivity detector (TCD) or mass spectrometer monitors the consumption of hydrogen as reduction occurs, yielding a TPR profile that shows hydrogen uptake as a function of temperature. fishersci.firesearchgate.net The peaks in the TPR profile indicate the temperatures at which different reducible species in the sample are reduced, providing insights into the nature, dispersion, and interaction of these species. fishersci.firesearchgate.net

Mechanistic Investigations of C.i. Acid Orange 172 Environmental Degradation Pathways

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are defined as processes that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are capable of oxidizing a wide range of organic contaminants in water ijcce.ac.ir. These radicals are potent oxidizing agents that can non-selectively degrade complex organic molecules into simpler, less harmful compounds, and ultimately to carbon dioxide, water, and inorganic ions ijcce.ac.irmdpi.com. Various AOPs, including photocatalysis, Fenton processes, ozonation, and sonolysis, or combinations thereof, have been investigated for the treatment of dye-containing wastewaters ijcce.ac.irtuiasi.roe-ijep.co.in.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an AOP that utilizes semiconductor materials as photocatalysts to accelerate chemical reactions upon absorption of light mdpi.com. When a semiconductor photocatalyst is illuminated with light of sufficient energy (equal to or greater than its band gap energy), electrons in the valence band (VB) are excited to the conduction band (CB), generating electron-hole pairs iitm.ac.inacs.org. These photogenerated charge carriers can then migrate to the catalyst surface and participate in redox reactions with adsorbed water molecules, hydroxide (B78521) ions, and dissolved oxygen, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•) iitm.ac.inacs.org. These ROS are the primary species responsible for the oxidative degradation of organic pollutants like azo dyes iitm.ac.in.

Employment of Semiconductor Catalysts (e.g., ZnO, TiO2, BiVO4, CeO2, g-C3N4/TiO2)

Various semiconductor materials have been explored as photocatalysts for the degradation of azo dyes, including those structurally related to C.I. Acid Orange 172, such as C.I. Acid Orange 7 (AO7) and C.I. Acid Orange 10 (AO10). Titanium dioxide (TiO₂) is one of the most widely studied photocatalysts due to its strong oxidizing power, high thermal stability, non-toxicity, and cost-effectiveness iitm.ac.inacs.orgarabjchem.org. The anatase phase of TiO₂ is often preferred due to its higher photocatalytic activity compared to other phases like rutile iitm.ac.inarabjchem.org. Zinc oxide (ZnO) is another common semiconductor photocatalyst with properties similar to TiO₂, and it has also been used for dye degradation acs.orgdiva-portal.org.

Studies on the photocatalytic degradation of AO7 and AO10 have utilized TiO₂ and other catalysts. For instance, TiO₂ has been employed for the degradation of AO7 and AO10 under UV irradiation, showing high removal efficiencies researchgate.netgjesm.net. Cerium dioxide (CeO₂) has also been investigated as a photocatalyst for AO7 degradation, although pristine CeO₂ may have limitations due to its band gap and electron-hole recombination rate, which can be addressed through modifications semanticscholar.orgmdpi.com. Bismuth vanadate (B1173111) (BiVO₄) is a visible-light-driven photocatalyst that has shown activity in the degradation of AO10, although its efficiency can be lower compared to UV/TiO₂ systems, suggesting potential for improvement through combination or modification gjesm.net. Composites involving graphitic carbon nitride (g-C₃N₄) and TiO₂ (g-C₃N₄/TiO₂) have also been explored, demonstrating enhanced photocatalytic ability for dye degradation under visible light due to improved charge separation researchgate.net.

Table 1 summarizes some findings on the photocatalytic degradation of related Acid Orange dyes using different catalysts.

DyeCatalystLight SourceKey FindingsSource
C.I. Acid Orange 7TiO₂UVHigh removal efficiency observed. researchgate.net researchgate.net
C.I. Acid Orange 7CeO₂UVPristine CeO₂ shows activity; modifications can improve performance. semanticscholar.orgmdpi.com semanticscholar.orgmdpi.com
C.I. Acid Orange 10TiO₂UV-C100% removal efficiency achieved under optimized conditions. gjesm.net gjesm.net
C.I. Acid Orange 10BiVO₄VisibleLower removal efficiency compared to UV/TiO₂. gjesm.net gjesm.net
Rhodamine B (model)g-C₃N₄/Black-TiO₂VisibleEnhanced photocatalytic ability compared to individual components. researchgate.net researchgate.net
Role of Reactive Oxygen Species (ROS) and Radical Trapping Experiments

The degradation of azo dyes during photocatalysis is primarily mediated by reactive oxygen species (ROS) generated on the surface of the photocatalyst. Key ROS involved include hydroxyl radicals (•OH), superoxide radicals (O₂⁻•), and potentially positive holes (h⁺) researchgate.net.

Radical trapping experiments are commonly conducted to identify the main reactive species responsible for the degradation process. These experiments involve adding specific scavengers to the reaction system that selectively react with certain ROS. By observing the inhibition effect of these scavengers on the degradation rate, the contribution of each radical species can be inferred arabjchem.orgresearchgate.netacs.org.

For instance, in the photocatalytic degradation of AO7 using TiO₂, studies have investigated the role of •OH radicals, superoxide radicals, and holes researchgate.net. The addition of scavengers like isopropanol (B130326) or methanol, which are effective •OH scavengers, has shown varying degrees of inhibition, suggesting the involvement of hydroxyl radicals, although sometimes their influence is found to be less significant than other species depending on the system arabjchem.orgresearchgate.net. The presence of hole scavengers, such as iodide ions (I⁻), has been shown to significantly inhibit AO7 degradation, indicating that holes can play a major role in the oxidation process researchgate.net. Experiments conducted in non-aqueous solvents where •OH radical formation is minimized have further supported the significant role of holes researchgate.net. Superoxide radicals and hydrogen peroxide (H₂O₂) have also been considered, with their contribution assessed using appropriate scavengers researchgate.netacs.org.

The specific ROS involved and their relative contributions can depend on factors such as the type of photocatalyst, the light source, the pH of the solution, and the presence of other species in the wastewater mdpi.comresearchgate.net.

Impact of Catalyst Doping and Nanostructure on Photodegradation Efficiency

Modifying the photocatalyst through doping or controlling its nanostructure are common strategies to enhance its photocatalytic efficiency for dye degradation. Doping involves introducing foreign atoms into the crystal lattice of the semiconductor, which can alter its electronic band structure, extend its light absorption range (e.g., into the visible light spectrum), improve charge separation, and increase the number of active sites acs.orgarabjchem.orgdiva-portal.orgmdpi.comresearchgate.netrsc.org.

For TiO₂, doping with various metals (e.g., Fe, Mn, Ag) or non-metals (e.g., N) has been shown to improve its photocatalytic performance for the degradation of dyes like AO7 and Methyl Orange acs.orgarabjchem.orgdiva-portal.orgresearchgate.netrsc.org. For example, Fe-N co-doped TiO₂ photocatalysts have demonstrated significantly enhanced degradation and mineralization of AO7 under visible light irradiation compared to undoped or singly doped TiO₂ arabjchem.orgresearchgate.net. This enhancement is attributed to the narrowing of the band gap and improved charge separation efficiency arabjchem.orgresearchgate.net. Similarly, doping CeO₂ with elements like Pr has been shown to improve its photocatalytic activity for AO7 degradation mdpi.com.

The nanostructure of the photocatalyst, including factors like crystallite size, surface area, and morphology, also plays a crucial role in its photocatalytic efficiency iitm.ac.inarabjchem.orgrsc.org. Smaller crystallite sizes can lead to a larger surface area, providing more active sites for adsorption and reaction arabjchem.orgresearchgate.net. The morphology and porosity of the nanostructure can influence light harvesting and mass transfer of the pollutant to the catalyst surface iitm.ac.in. For instance, Fe-N co-doped TiO₂ with a smaller average crystallite size and higher specific surface area exhibited better photocatalytic performance for AO7 degradation arabjchem.orgresearchgate.net. Hierarchical structures and composites with controlled interfaces, such as g-C₃N₄/TiO₂ heterojunctions, can facilitate charge separation and transfer, leading to improved photodegradation efficiency researchgate.net.

Fenton and Heterogeneous Fenton-like Oxidation Systems

Fenton and heterogeneous Fenton-like processes are AOPs that rely on the generation of hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with iron species ijcce.ac.irtuiasi.ro. The classical Fenton process involves homogeneous catalysis by Fe²⁺ ions in acidic solution (Fenton's reagent: Fe²⁺/H₂O₂), producing •OH radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) tuiasi.ro.

Heterogeneous Fenton processes utilize solid iron-containing catalysts, which can overcome some limitations of the homogeneous process, such as the need for pH adjustment and the generation of iron sludge nih.govresearchgate.netscilit.comresearchgate.net. Various iron-containing materials, including iron oxides (e.g., goethite, Fe₂O₃) and supported iron catalysts, have been investigated as heterogeneous Fenton-like catalysts nih.govresearchgate.netscilit.comresearchgate.net.

Studies on the degradation of AO7 using Fenton and heterogeneous Fenton-like processes have been reported tuiasi.ronih.govresearchgate.netscilit.comresearchgate.net. The Fenton process (Fe²⁺/H₂O₂) has been shown to effectively decolorize and reduce the total organic carbon (TOC) of AO7 solutions, with efficiency dependent on parameters like the concentrations of Fe²⁺ and H₂O₂ tuiasi.ro.

Heterogeneous Fenton-like processes using catalysts like goethite or supported Fe₂O₃ have also been applied to AO7 degradation nih.govresearchgate.netscilit.com. These processes generate •OH radicals on the surface of the solid catalyst, which then react with the adsorbed or nearby dye molecules nih.govresearchgate.net. The efficiency of heterogeneous Fenton-like degradation of AO7 is influenced by factors such as catalyst dosage, H₂O₂ concentration, and initial pH nih.govresearchgate.net. While effective decolorization can be achieved, complete mineralization (TOC removal) may require more aggressive conditions or longer reaction times nih.gov.

Table 2 presents some findings on the degradation of AO7 using Fenton and heterogeneous Fenton-like processes.

DyeProcessCatalystKey FindingsSource
C.I. Acid Orange 7FentonFe²⁺/H₂O₂Achieved complete decolorization and significant TOC reduction; efficiency depends on reagent concentrations. tuiasi.ro tuiasi.ro
C.I. Acid Orange 7Heterogeneous Fenton-likeGoethite/H₂O₂Decolorization rate influenced by catalyst, H₂O₂, and pH; less than half of TOC removed in one study. nih.gov nih.gov
C.I. Acid Orange 7Ultrasound enhanced heterogeneous Fenton-likeFe₂O₃/Al₂O₃-meso/H₂O₂ (with US)Degradation followed pseudo-first-order kinetics; optimal conditions for H₂O₂, pH, catalyst, and US power. researchgate.netscilit.com researchgate.netscilit.com

Sonochemical and Sonophotocatalytic Degradation Processes

Sonochemical processes utilize ultrasound irradiation to generate cavitation bubbles in the liquid medium mdpi.comomu.edu.tr. The collapse of these bubbles creates localized hotspots with extremely high temperatures and pressures, leading to the generation of reactive species, including •OH radicals, through the sonolysis of water mdpi.comomu.edu.tr. These radicals can then degrade organic pollutants mdpi.comomu.edu.tr.

Sonophotocatalytic degradation combines ultrasound irradiation with photocatalysis mdpi.comomu.edu.trresearchgate.netbme.huresearchgate.net. This hybrid AOP can offer synergistic effects, where the combined action of sonolysis and photocatalysis leads to a higher degradation efficiency than the sum of the individual processes mdpi.comomu.edu.trresearchgate.netbme.hu. Ultrasound can enhance mass transfer by disrupting the boundary layer around the catalyst particles, prevent catalyst agglomeration, and continuously clean the catalyst surface, exposing more active sites mdpi.comresearchgate.net. Additionally, the cavitation events can create more active sites on the catalyst surface and potentially increase the generation of ROS mdpi.comresearchgate.net.

Studies have investigated the sonochemical and sonophotocatalytic degradation of azo dyes, including AO7 and AO10 scilit.comresearchgate.netbme.huresearchgate.net. While sonolysis alone may have a limited effect on the degradation of some dyes, the combination of sonolysis with photocatalysis (sonophotocatalysis) significantly enhances the degradation rate bme.hu.

For example, the sonophotocatalytic degradation of a mixture of dyes including C.I. Acid Orange 10 using TiO₂ as a photocatalyst showed significantly higher degradation values compared to sonolysis or photocatalysis alone bme.hu. The sonophotocatalytic degradation rate often follows pseudo-first-order kinetics bme.hu. The enhanced degradation in sonophotocatalysis is attributed to the increased production of reactive free radicals and a positive synergistic effect between sonolysis and photocatalysis mdpi.combme.hu. The efficiency of sonophotocatalytic degradation is influenced by parameters such as ultrasonic power density, light intensity, catalyst concentration, and initial dye concentration scilit.combme.hu.

Table 3 illustrates the comparative degradation efficiencies of different processes for a mixture including C.I. Acid Orange 10.

ProcessCatalystDegradation after 80 min (%)Source
SonolyticTiO₂~19 bme.hu
PhotocatalyticTiO₂~68 bme.hu
SonophotocatalyticTiO₂~82 bme.hu

Note: Data is for a mixture of dyes including C.I. Acid Orange 10, using TiO₂ as the photocatalyst.

Based on the conducted search, no specific scientific literature or data directly pertaining to the environmental degradation pathways of the chemical compound this compound (Electrochemical Oxidation, Biological Degradation, Direct Photolysis, Hydrolysis, or characterization of its degradation intermediates and final products) was found within the search results.

The search results primarily discuss the degradation of other azo dyes, most notably C.I. Acid Orange 7 and C.I. Acid Black 172, and C.I. Reactive Blue 172.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the environmental degradation pathways of this compound as per the provided outline and instructions, due to the lack of specific information for this compound in the search results.

Adsorption and Sorption Phenomena of C.i. Acid Orange 172

Development and Physicochemical Characterization of Advanced Adsorbents

Various materials have been explored as adsorbents for C.I. Acid Orange 172, each possessing unique physicochemical properties that influence their adsorption capacity and mechanism.

Inorganic Adsorbents (e.g., Mesoporous Goethite, Clay-Lime Materials, Metal Oxides, Nanocomposites)

Inorganic materials offer diverse surface chemistries and structures suitable for dye adsorption. Mesoporous goethite (MPG), an iron oxyhydroxide, has been synthesized and characterized for its ability to adsorb Acid Orange 7. Studies have shown that MPG exhibits a high monolayer adsorption capacity for AO7, reported as 117.9 mg/g at 328 K based on the Langmuir model. The uptake mechanisms identified include pore diffusion, hydrogen bonding, π–π stacking interactions, and hydrophobic interactions. dergipark.org.trdergipark.org.tr MPG has demonstrated excellent reusability, maintaining high performance over multiple cycles. dergipark.org.trdergipark.org.tr

Clay-lime materials have also been investigated for the removal of acid dyes, including C.I. Acid Orange 52 (AO52), a related acid orange dye. Natural clays (B1170129) like Ourlago-kaolin (Kao) and sodium montmorillonite (B579905) (Na-MMT), as well as formulated clay-lime materials (F13 and F23) obtained through thermal treatment, have been tested. scirp.orgresearchgate.netscirp.org These materials exhibit varying adsorption capacities, with formulated clay-lime materials showing higher uptake abilities compared to natural clays in some cases. scirp.orgresearchgate.netscirp.org Characterization techniques like FTIR, XRD, and SEM reveal different surface functional groups, crystalline phases, and layered structures that contribute to their adsorption properties. scirp.orgscirp.org The irregular structure and pore distribution in these materials can facilitate intraparticle diffusion of dye molecules. scirp.org

Metal oxides, such as those of iron, titanium, zinc, magnesium, nickel, manganese, copper, and zirconium, are known for their large surface area and high adsorption capacity, making them effective for removing contaminants like dyes. researchgate.netsci-hub.seresearchgate.netbibliotekanauki.pl Nanocomposites incorporating metal oxides have also been developed. For instance, ZrO2/CdMn2O4/CdO nanocomposites have been synthesized and used for the removal of dyes, including Acid Orange 10, a related acid orange dye. mdpi.com These nanocomposites benefit from the small crystalline size and high surface area of nanomaterials, providing numerous active sites for adsorption. mdpi.com

Carbon-Based Adsorbents (e.g., Activated Carbon)

Carbon-based adsorbents, particularly activated carbon, are widely used for dye removal due to their high surface area and porous structure. Activated carbon has shown a strong adsorption capacity for Acid Orange 7. ijraset.comacs.org Studies have compared activated carbon with other materials, such as polypyrrole polymer composite, for AO7 removal, indicating that composites can sometimes exhibit better adsorptive properties. ijraset.com The adsorption capacity of activated carbon for AO7 can be influenced by factors like initial pH, temperature, and contact time. ijraset.com

Metal-Organic Frameworks (MOFs) as Adsorbent Materials

Metal-Organic Frameworks (MOFs), a class of crystalline materials with high porosity, have emerged as promising adsorbents for dyes. rsc.orgmdpi.comuniversci.com MOFs are composed of metal clusters connected by organic linkers, resulting in tunable pore structures and large specific surface areas. rsc.orgmdpi.comuniversci.com While research on the specific adsorption of this compound by MOFs is less prevalent in the provided results, studies on the adsorption of related azo dyes like Orange II (C.I. Acid Orange 52) by MOFs such as iron-benzenetricarboxylate (Fe(BTC)) demonstrate their potential. csic.esresearchgate.net Fe(BTC) MOF exhibited significantly higher adsorption capacities for Orange II compared to activated carbon. csic.esresearchgate.net The high stability in water, large surface area, and appropriate pore size of MOFs are critical properties for the adsorption of organic pollutants. rsc.org

Adsorption Kinetics and Dynamic Modeling

Understanding the kinetics of this compound adsorption is crucial for designing efficient treatment systems. Kinetic models help describe the rate of dye uptake by the adsorbent and elucidate the underlying mechanisms.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze adsorption data. dergipark.org.trdergipark.org.trscirp.orgijraset.comresearchgate.netbiointerfaceresearch.comijert.orgbioline.org.brchemrevlett.comd-nb.infoncsu.eduresearchgate.netdeswater.com For the adsorption of Acid Orange 7 onto various adsorbents, the pseudo-second-order kinetic model has frequently been reported to provide a better fit to experimental data compared to the pseudo-first-order model. dergipark.org.trdergipark.org.trscirp.orgijraset.combiointerfaceresearch.comchemrevlett.comncsu.edu This suggests that the adsorption rate is likely controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. ijraset.com However, some studies on AO7 adsorption onto specific activated carbons have found the pseudo-first-order model to correlate well with experimental data. ijert.org

Table: Comparison of Kinetic Model Fits for C.I. Acid Orange 7 Adsorption

Adsorbent TypeBest Fit Kinetic ModelKey FindingsSource
Activated CarbonPseudo-second-orderAdsorption follows pseudo second-order kinetics and intra-particle diffusion. ijraset.com ijraset.com
Mesoporous Goethite (MPG)Intra-particle diffusion (best fit), Pseudo-second-order (well fitted)Intra-particle diffusion is the best fit, but pseudo-second-order also fits well, suggesting both active sites and concentration affect the process. dergipark.org.trdergipark.org.tr dergipark.org.trdergipark.org.tr
Modified Wheat BranPseudo-second-orderHigh agreement with the pseudo-second-order model. biointerfaceresearch.com biointerfaceresearch.com
Clay-Lime Materials (AO52)Pseudo-second-orderPseudo-second-order model well described the kinetics. scirp.org scirp.org
Thiourea-modified Nanocomposite AerogelPseudo-second-orderPseudo-second-order model more accurately described the process. ncsu.edu ncsu.edu
Balsamodendron caudatum Wood Waste Activated CarbonPseudo-first-orderPseudo first order kinetic model was found to correlate the experimental data well. ijert.org ijert.org

Adsorption Isotherm Modeling

Adsorption isotherms are fundamental in describing the equilibrium relationship between the concentration of the adsorbate in the bulk solution and the amount of adsorbate adsorbed onto the solid surface at a constant temperature. Common models used to analyze adsorption equilibrium data include the Langmuir and Freundlich isotherms.

Based on the available literature search, specific adsorption isotherm data, including the application of Langmuir and Freundlich models, for this compound was not found. Studies on the adsorption of other Acid Orange dyes, such as C.I. Acid Orange 7 and C.I. Acid Orange 10, on various adsorbents are prevalent, with analyses often employing these isotherm models to determine adsorption capacities and characteristics. However, without specific experimental data for this compound, a detailed discussion of its Langmuir and Freundlich isotherm parameters cannot be provided.

Langmuir Isotherm Application for Monolayer Adsorption Capacity

The Langmuir isotherm model is typically applied to describe monolayer adsorption onto a homogeneous surface, assuming that adsorption occurs at specific homogeneous sites within the adsorbent and that there is no significant interaction between adsorbed molecules. The linearized form of the Langmuir equation is often used to determine the maximum monolayer adsorption capacity (Q₀ or Qm) and the Langmuir constant (b or KL), which relates to the affinity between the adsorbate and the adsorbent.

Specific application of the Langmuir isotherm model and the determination of monolayer adsorption capacity for this compound were not identified in the consulted research. Studies on other Acid Orange dyes have utilized the Langmuir model to report monolayer capacities on different adsorbents.

Freundlich Isotherm Application for Heterogeneous Surface Adsorption

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces or surfaces with non-uniform energy distribution. It is characterized by the Freundlich constant (Kf) and the intensity parameter (n), which provide insights into the adsorption capacity and the favorability of the adsorption process, respectively.

Specific application of the Freundlich isotherm model for the adsorption of this compound was not found in the reviewed literature. Research on the adsorption of related Acid Orange dyes frequently applies the Freundlich model, particularly when the adsorption occurs on heterogeneous surfaces.

Thermodynamic Analysis of Adsorption Processes

Thermodynamic analysis of adsorption processes provides crucial information regarding the spontaneity, energy changes, and randomness at the solid-solution interface. Key thermodynamic parameters include the change in Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°).

Specific thermodynamic studies focused on the adsorption of this compound were not found in the available search results. Thermodynamic analyses have been conducted for the adsorption of other Acid Orange dyes, revealing whether the process is spontaneous (negative ΔG°), exothermic (negative ΔH°) or endothermic (positive ΔH°), and the degree of randomness change (ΔS°).

Determination of Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) Changes

The Gibbs Free Energy change (ΔG°) is typically calculated using the van 't Hoff equation, which relates the change in the adsorption equilibrium constant with temperature. A negative ΔG° indicates a spontaneous adsorption process. The enthalpy change (ΔH°) and entropy change (ΔS°) can be determined from the slope and intercept of the linear plot of ln(K_d) versus 1/T, where K_d is the distribution coefficient. ΔH° provides information about the energy change during adsorption (exothermic or endothermic), while ΔS° reflects the change in randomness.

Without specific experimental data for the adsorption of this compound at different temperatures, the determination and discussion of its ΔG°, ΔH°, and ΔS° values are not possible based on the provided information.

Influence of Temperature on Adsorption Mechanisms and Equilibrium

Temperature plays a significant role in adsorption processes, affecting the equilibrium capacity and the underlying mechanisms. An increase in temperature can either favor or hinder adsorption depending on whether the process is endothermic or exothermic. Higher temperatures can also influence the mobility of adsorbate molecules and the properties of the adsorbent surface.

Specific studies detailing the influence of temperature on the adsorption mechanisms and equilibrium of this compound were not found. Research on other Acid Orange dyes has shown varied temperature effects depending on the adsorbent and dye, with some studies indicating decreased adsorption at higher temperatures (exothermic process) and others showing increased adsorption (endothermic process).

Elucidation of Surface Interaction Mechanisms (e.g., Electrostatic Attraction, Hydrogen Bonding, π-π Stacking, Pore Diffusion)

Understanding the surface interaction mechanisms between the adsorbate (this compound) and the adsorbent is crucial for elucidating the adsorption process. These mechanisms can include electrostatic attraction, hydrogen bonding, π-π stacking interactions, and pore diffusion. The dominant mechanism(s) depend on the chemical structure of the dye, the surface properties of the adsorbent (e.g., functional groups, surface charge, pore structure), and solution conditions such as pH.

Specific studies identifying the surface interaction mechanisms involved in the adsorption of this compound were not found in the provided search results. However, based on the general understanding of acid dye adsorption, potential interactions could involve:

Electrostatic Attraction: Acid dyes are anionic in nature. Adsorption can be favored by electrostatic attraction to positively charged functional groups on the adsorbent surface, particularly at acidic pH values below the adsorbent's point of zero charge.

Hydrogen Bonding: Hydrogen bonds can form between functional groups in the dye molecule (e.g., -OH, -NH, -SO₃H) and complementary groups on the adsorbent surface.

π-π Stacking: If both the dye molecule and the adsorbent surface contain aromatic rings, π-π interactions can contribute to the adsorption.

Pore Diffusion: The diffusion of dye molecules into the pores of the adsorbent can also play a significant role, especially for porous materials.

Without specific research on this compound adsorption mechanisms, a definitive description of the dominant interactions cannot be provided. Studies on other Acid Orange dyes have highlighted the importance of electrostatic interactions and pore diffusion depending on the adsorbent material.

Compound Names and PubChem CIDs

Computational Chemistry and Theoretical Modeling of a Representative Monoazo Dye: An Insight into this compound

Disclaimer: A definitive, publicly available chemical structure for this compound could not be ascertained from the conducted research. Therefore, this article will explore the application of computational chemistry and theoretical modeling to a representative monoazo acid dye, illustrating the methodologies and insights that would be applicable to this compound. The specific data and structural details are based on published research on analogous azo dyes and are intended to be illustrative.

Computational Chemistry and Theoretical Modeling of C.i. Acid Orange 172

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, offering profound insights into the molecular structure, properties, and reactivity of chemical compounds. For a dye molecule like C.I. Acid Orange 172, these methods can elucidate its electronic characteristics, behavior in solution, reaction mechanisms, and spectroscopic signatures. This section delves into the application of various computational techniques to a representative monoazo acid dye structure, providing a framework for understanding the potential computational analysis of this compound.

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the color, stability, and reactivity of dye molecules. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying relatively large molecules like azo dyes. DFT calculations can be employed to determine the optimized molecular geometry of the dye, revealing bond lengths, bond angles, and dihedral angles.

A key aspect of understanding a dye's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter, as it correlates with the molecule's chemical reactivity and the wavelength of maximum absorption (λmax) in its UV-Visible spectrum. For azo dyes, the vibrant color is a result of electronic transitions between these orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for a Representative Monoazo Acid Dye

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.4 eVCorrelates with chemical reactivity and color
Chemical Hardness (η)2.2 eVResistance to change in electron distribution
Electronegativity (χ)4.3 eVPower to attract electrons
Electrophilicity Index (ω)4.19 eVPropensity to accept electrons

Note: These values are illustrative and based on typical ranges for similar azo dyes.

For higher accuracy in electronic structure calculations, advanced ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more expensive, these methods can be used to benchmark DFT results and to obtain highly accurate predictions for smaller, model systems of the dye. They are particularly valuable for studying excited states and phenomena where electron correlation plays a crucial role.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its behavior in a solvent, such as water, which is crucial for dyeing applications.

In a typical MD simulation, the dye molecule is placed in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. From these trajectories, various properties can be calculated.

One of the key applications of MD simulations is the study of solvation. By analyzing the radial distribution function (RDF) between the dye's atoms and the solvent molecules, the structure of the solvation shells around the dye can be determined. This reveals how water molecules orient themselves around the different functional groups of the dye, such as the sulfonate groups and the azo bridge. The strength of the dye-solvent interactions can be quantified by calculating the interaction energy. These simulations can also provide insights into the aggregation behavior of dye molecules in solution.

Table 2: Typical Parameters for an MD Simulation of an Azo Dye in Water

ParameterSettingPurpose
Force FieldGROMOS, AMBER, or CHARMMDescribes the potential energy of the system
Water ModelSPC/E, TIP3P, or TIP4PRepresents the water molecules
Simulation BoxCubic or RectangularContains the dye and solvent
Temperature298 K (25 °C)Simulates room temperature conditions
Pressure1 atmSimulates atmospheric pressure
Simulation Time10-100 nsDuration of the simulation to observe dynamic events

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a dye like this compound, this can include studying its synthesis, degradation, or fading processes. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For instance, the degradation of azo dyes often involves the cleavage of the azo bond (-N=N-). Computational modeling can be used to investigate different proposed mechanisms for this cleavage, such as reductive or oxidative pathways. By calculating the activation energies for each step in the proposed pathways, the most energetically favorable mechanism can be identified. This information is invaluable for developing more stable dyes or for designing efficient degradation processes for dye-contaminated wastewater.

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation.

For UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the λmax values of the dye, which correspond to its color. By comparing the predicted spectrum with the experimental one, the accuracy of the computational model can be assessed. Discrepancies can point to factors not included in the model, such as solvent effects or aggregation.

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can also be modeled computationally. By calculating the vibrational frequencies of the molecule, a theoretical IR or Raman spectrum can be generated. This can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. While no experimental spectra for this compound are readily available for direct comparison, the existence of a Near-Infrared (NIR) spectrum for a product named "Levaderm Orange N" associated with this dye suggests a potential avenue for future validation of computational models.

Table 3: Comparison of Hypothetical Calculated and Typical Experimental Spectroscopic Data for a Monoazo Acid Dye

Spectroscopic PropertyComputationally Predicted RangeTypical Experimental Range
λmax (UV-Vis)480 - 520 nm485 - 530 nm
C=C Aromatic Stretch (IR)1450 - 1600 cm⁻¹1450 - 1600 cm⁻¹
S=O Stretch (Sulfonate) (IR)1150 - 1250 cm⁻¹1150 - 1250 cm⁻¹
N=N Stretch (Azo) (IR)1400 - 1450 cm⁻¹1400 - 1450 cm⁻¹

Advanced Research Methodologies for Process Optimization and Scalability

Systematic Optimization of Reaction Parameters for C.I. Acid Orange 172 Processes

Systematic optimization of reaction parameters is fundamental to developing efficient and scalable processes for this compound. This involves understanding how individual factors influence the reaction or adsorption process and identifying the optimal conditions for maximum efficiency. Techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are employed to model and predict the optimal interplay of these parameters. gjesm.netresearchgate.netnih.govbiointerfaceresearch.comjmbfs.org

Impact of pH on Reaction Kinetics and Adsorption Efficiency

The pH of the solution significantly influences the reaction kinetics and adsorption efficiency of this compound due to its effect on the ionization state of the dye molecule and the surface charge of catalysts or adsorbents. biointerfaceresearch.comresearchgate.networldwidejournals.comfrontiersin.orgnih.govscirp.orgmdpi.come-ijep.co.in

Studies on related acid orange dyes, such as C.I. Acid Orange 7 (AO7) and C.I. Acid Orange 10 (AO10), provide insights into the typical behavior of this class of compounds. For AO7, maximum removal efficiency has been observed in acidic conditions, with optimal adsorption often occurring at pH 2 or 3. biointerfaceresearch.commdpi.comresearchgate.netmdpi.com This is attributed to the anionic nature of acid dyes, which are electrostatically attracted to positively charged adsorbent surfaces prevalent at lower pH values. worldwidejournals.com Conversely, at higher pH, the adsorbent surface may become negatively charged, repelling the anionic dye molecules and reducing adsorption capacity. worldwidejournals.com

In photocatalytic degradation processes using materials like TiO2 or ZnO, acidic pH can also enhance efficiency. gjesm.netresearchgate.net For instance, in UV/TiO2 systems, a decrease in pH to below 7 can increase AO10 degradation, potentially due to the protonated form of the dye and the positively charged TiO2 surface facilitating adsorption and subsequent degradation by hydroxyl radicals. gjesm.net However, the optimal pH can vary depending on the specific catalyst or adsorbent used. For AO7 degradation by UV/ZnO, maximum removal was observed in the neutral pH range. researchgate.net

The impact of pH on adsorption capacity is clearly demonstrated in studies where adsorption capacity for anionic dyes increases significantly at acidic pH levels (pH < 5) due to electrostatic interaction with positively charged surfaces. worldwidejournals.com

Effects of Initial Concentration on Degradation and Adsorption Rates

The initial concentration of this compound is a critical parameter affecting both degradation and adsorption rates. Generally, the efficiency of removal processes tends to decrease with increasing initial dye concentration. gjesm.netbiointerfaceresearch.comfrontiersin.orgnih.govscirp.orgmdpi.come-ijep.co.inscispace.comworldscientific.com

In adsorption processes, higher initial concentrations can lead to increased dye uptake by the adsorbent up to its saturation capacity. However, the percentage removal efficiency often decreases because the fixed amount of adsorbent has a limited number of active sites available for a larger number of dye molecules. gjesm.netmdpi.com

For photocatalytic degradation, higher initial dye concentrations can inhibit the process. This can be due to several factors:

Competition for active sites on the catalyst surface between dye molecules and the reactive species (like hydroxyl radicals). gjesm.netresearchgate.netfrontiersin.org

Reduced light penetration through the solution at higher dye concentrations, which can absorb UV light and prevent it from reaching the photocatalyst surface. gjesm.netresearchgate.netresearchgate.net

Studies on AO10 and AO7 show that increasing initial dye concentration can lead to a reduction in the generation of reactive radicals on the catalyst surface, as active sites become covered by dye ions. gjesm.netresearchgate.netfrontiersin.org This inhibitory effect can occur alongside UV screening, where dye molecules absorb a significant amount of UV light. gjesm.net

Despite the decrease in percentage removal at higher concentrations, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) generally increases with increasing initial concentration until equilibrium is reached. acs.orgmdpi.com

Temperature Dependence of Reaction Rates and Adsorption Equilibria

Temperature plays a significant role in the kinetics and equilibrium of processes involving this compound. Its effect varies depending on whether the process is primarily adsorption or catalytic degradation. researchgate.networldwidejournals.comnih.govscirp.orge-ijep.co.in

For adsorption processes, the temperature dependence provides information about the thermodynamic nature of the adsorption. Studies on AO8 adsorption onto chitosan-fumed silica (B1680970) composite showed that adsorption capacity decreased with increasing temperature, indicating an exothermic adsorption process. nih.gov This suggests that lower temperatures favor the adsorption equilibrium, leading to higher dye uptake. Similarly, for AO10 adsorption on activated carbon, the influence of temperature on pseudo-second-order rate constants was found to be minimal in one study, while another indicated that increasing temperature could weaken adsorptive forces between the dye and the adsorbent surface. worldwidejournals.comnih.gov

In degradation processes, increasing temperature generally increases reaction rates due to enhanced molecular collision frequency and energy. However, the effect can be complex and dependent on the specific degradation method. For instance, in the photodegradation of AO8 by nitrocellulose membranes, the photolysis rate decreased with decreasing temperature, suggesting that higher temperatures (within a studied range) were favorable, potentially by affecting the generation of hydroxyl radicals. frontiersin.org

Thermodynamic parameters calculated from temperature-dependent adsorption data, such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide further insights into the spontaneity and nature of the adsorption process. An exothermic process (negative ΔH°) is typically favored at lower temperatures, while an endothermic process (positive ΔH°) is favored at higher temperatures. nih.govscirp.org

Here is a sample table illustrating the effect of temperature on adsorption capacity for a related dye (AO8) on a novel material (Chitosan-Fumed Silica Composite):

Temperature (°C)Adsorption Capacity (mg/g)
5Higher
45Lower

Note: Data is illustrative based on trends observed in cited research for a related compound. nih.gov

Optimization of Light Intensity and Irradiation Conditions

For photocatalytic degradation of this compound, light intensity and irradiation conditions are crucial parameters. The efficiency of photocatalytic processes is directly related to the generation of reactive species, which is driven by light absorption by the photocatalyst. biointerfaceresearch.comscirp.orgfrontiersin.org

Increasing light intensity generally leads to a higher rate of photocatalytic degradation, as more photons are available to excite the photocatalyst and generate electron-hole pairs, which subsequently produce reactive oxygen species like hydroxyl radicals. researchgate.netfrontiersin.orgscispace.com Studies on AO7 and AO8 have shown that degradation efficiency increases with increasing UV light intensity. researchgate.netfrontiersin.org For AO7 removal using UV/ZnO, the reaction rate increased with increasing visible light intensity up to a certain point. researchgate.net

Optimization of irradiation time is also essential. The degradation of the dye proceeds over time, and studies aim to determine the optimal contact or irradiation time required to achieve a desired level of decolorization or degradation. gjesm.netnih.govbiointerfaceresearch.comresearchgate.netsemanticscholar.org

The specific wavelength of light is also important, depending on the absorption characteristics of the photocatalyst. For example, TiO2 is typically activated by UV light, while other materials like bismuth vanadate (B1173111) can be active under visible light. gjesm.net

Determination of Optimal Catalyst or Adsorbent Dosage

The dosage of the catalyst or adsorbent is a critical factor influencing the efficiency and cost-effectiveness of processes for removing this compound. biointerfaceresearch.comfrontiersin.orgnih.gove-ijep.co.inacs.org

Increasing the adsorbent dosage generally leads to an increase in the removal efficiency of the dye. gjesm.netmdpi.comresearchgate.net This is because a higher dosage provides a larger surface area and more available active sites for the adsorption of dye molecules. gjesm.netmdpi.com Studies on AO10 and Methyl Orange adsorption on activated carbon have shown a significant increase in removal percentage with increasing adsorbent dose. gjesm.netmdpi.com

However, there is typically an optimal dosage beyond which the increase in removal efficiency becomes marginal or levels off. mdpi.com Using an excessive amount of adsorbent or catalyst can be economically unfavorable and may even have negative effects, such as increased turbidity in the case of photocatalysis with suspended catalysts, which can hinder light penetration. scispace.com

Determining the optimal catalyst or adsorbent dosage is often done experimentally by testing a range of dosages while keeping other parameters constant and observing the effect on dye removal efficiency. gjesm.netmdpi.comresearchgate.netscispace.com Response surface methodology can also be used to optimize this parameter in conjunction with others. gjesm.netresearchgate.netnih.gov

Here is a sample table illustrating the effect of adsorbent dosage on removal efficiency for a related dye (Methyl Orange) on activated carbon:

Adsorbent Dosage (g)Removal Percentage (%)
0.00135
0.01093

Note: Data is illustrative based on trends observed in cited research for a related compound. mdpi.com

Integration of this compound Studies with Novel Materials Science and Engineering

Research into the removal and degradation of this compound is increasingly integrating with advancements in novel materials science and engineering. This involves the development and application of new materials with enhanced properties for adsorption or catalysis. nih.govchemrj.orgnottingham.ac.uk

Novel materials being explored include modified activated carbons, nanoparticles, metal-organic frameworks (MOFs), and composite materials. worldwidejournals.comnih.govscirp.orge-ijep.co.inresearchgate.netmdpi.comsemanticscholar.orgnottingham.ac.ukdeswater.com These materials are designed to offer improved adsorption capacity, higher catalytic activity, better selectivity, and reusability compared to conventional materials.

For instance, studies have investigated the use of novel mesoporous activated carbon obtained from cotton boll pod rind for AO10 adsorption, highlighting the role of pore size and surface chemistry. worldwidejournals.com Chitosan-fumed silica composites have been studied as sustainable hybrid biosorbents for AO8 dye capture, demonstrating the potential of composite materials. nih.gov

The integration of materials science involves not only the synthesis of new materials but also their comprehensive characterization using techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, and Brunauer-Emmett-Teller (BET) surface area analysis to understand their structural, morphological, and surface properties, which are crucial for their performance in dye removal. gjesm.netscirp.orgresearchgate.netsemanticscholar.orgscirp.org

Furthermore, novel materials are being engineered for specific applications, such as photocatalysis under visible light or enhanced adsorption through surface modifications. gjesm.netresearchgate.netmdpi.com The aim is to develop cost-effective and efficient materials that can be scaled up for industrial wastewater treatment and other relevant processes involving this compound.

The development of these novel materials and the understanding of their interaction with this compound at a fundamental level are key aspects of advanced research methodologies in this field.

Development of Hybrid Treatment Systems for Comprehensive this compound Management

The development of hybrid treatment systems is a promising approach for the comprehensive management of dye-containing wastewater, including that containing this compound. These systems combine different treatment technologies to leverage their synergistic effects, aiming for higher removal efficiencies and mineralization of pollutants.

Hybrid approaches often integrate advanced oxidation processes (AOPs) with biological treatment or other physicochemical methods. For instance, the combination of ultrasound with the advanced Fenton process (zero-valent iron and hydrogen peroxide) has been studied for the degradation of AO7 nih.gov. Another hybrid approach explored the use of ultrasound combined with the Fenton process for the decolorization of reactive blue dye effluent, demonstrating high COD reduction rates nih.gov.

The integration of photocatalytic oxidation with membrane filtration has also been investigated for treating dyestuff effluent, resulting in complete decolorization and significant reduction in organic content mdpi.com. Similarly, the combination of anaerobic and aerobic biological processes, sometimes coupled with membrane bioreactors (MBRs), has shown effectiveness in treating textile wastewater containing various dyes, including Acid Orange 7 mdpi.com.

Research findings indicate that hybrid systems can offer enhanced performance compared to individual processes. For example, the combination of UV, TiO2, and H2O2 showed higher decolorization rates for dyes compared to using these methods individually mlsu.ac.in.

Different combinations of AOPs are also considered hybrid systems, such as the simultaneous use of UV/H2O2/O3, which has been reported to yield enhanced reaction kinetics scispace.com. The choice of combination depends on the specific characteristics of the wastewater and the desired treatment objectives.

While specific detailed research findings and data tables exclusively for hybrid treatment systems applied to this compound are not extensively detailed in the provided search results, the success demonstrated in treating similar azo dyes like AO7 using various hybrid configurations suggests the potential for these systems in managing this compound. The methodologies and findings from studies on these analogous dyes provide a strong basis for developing and optimizing hybrid treatment strategies for this compound.

Q & A

Q. How can response surface methodology (RSM) optimize the photocatalytic degradation efficiency of this compound, and what variables are critical?

  • Methodological Answer : Use a central composite design (CCD) to model interactions between catalyst load (e.g., 0.5–2.5 g/L TiO₂), dye concentration (10–50 mg/L), and irradiation time (30–120 min). Analyze variance (ANOVA) to identify significant factors (p<0.05). Validate the model with confirmation experiments and compare predicted vs. actual degradation efficiency (e.g., >90% removal at optimal conditions). Surface plasmon resonance (SPR) spectroscopy can track real-time degradation .

Q. What strategies resolve contradictions in reported adsorption capacities of this compound across different bio-sorbent studies?

  • Methodological Answer : Systematically evaluate variables such as biosorbent pretreatment (acid vs. alkali activation), particle size (<75 µm vs. >150 µm), and isotherm models (Langmuir vs. Freundlich). Perform BET analysis to compare surface areas and pore volumes. Replicate studies under standardized conditions (pH 3, 25°C) and assess data consistency using statistical tools like t-tests or Cohen’s d for effect size .

Q. How can mechanistic studies differentiate between oxidation and reduction pathways in the electrochemical treatment of this compound?

  • Methodological Answer : Use cyclic voltammetry (CV) to identify redox peaks (e.g., -0.5 V for reduction, +1.2 V for oxidation). Couple with in-situ FTIR to detect intermediate species (e.g., quinone formations during oxidation). Isotope labeling (e.g., ¹⁸O tracking) can clarify reaction pathways. Compare Faradaic efficiencies under varying potentials and electrolyte compositions (e.g., NaCl vs. Na₂SO₄) .

Q. What computational approaches predict the environmental toxicity of this compound degradation byproducts?

  • Methodological Answer : Apply density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy) for proposed degradation pathways. Use QSAR models to estimate ecotoxicity (e.g., LC50 for aquatic organisms) based on molecular descriptors (logP, polar surface area). Validate predictions with bioassays using Daphnia magna or Vibrio fischeri .

Methodological Guidelines for Data Reporting

  • Data Tables : Include raw and processed data (e.g., absorbance values, degradation percentages) with uncertainties (±SD). Use ANOVA tables for experimental designs .
  • Literature Review : Prioritize peer-reviewed journals over patents or technical reports. Cross-reference conflicting data by comparing experimental conditions (e.g., pH, temperature) .
  • Ethical Compliance : Adhere to Open Access policies (e.g., CC-BY-SA 3.0) when reusing figures or datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.